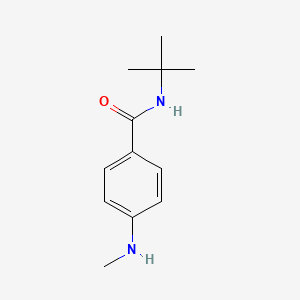

N-tert-Butyl-4-(methylamino)benzamide

CAS No.:

Cat. No.: VC17713303

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O |

|---|---|

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | N-tert-butyl-4-(methylamino)benzamide |

| Standard InChI | InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9/h5-8,13H,1-4H3,(H,14,15) |

| Standard InChI Key | WVIKEVKIWDCQIW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)NC |

Introduction

Chemical Structure and Physicochemical Properties

N-tert-Butyl-4-(methylamino)benzamide features a benzamide backbone with two distinct functional groups:

-

A tert-butyl group (–C(CH₃)₃) attached to the amide nitrogen, imparting steric hindrance and influencing solubility.

-

A methylamino group (–NHCH₃) at the 4-position of the aromatic ring, enabling hydrogen bonding and potential redox activity.

Key Physicochemical Data

The compound’s tert-butyl group enhances metabolic stability by resisting oxidative degradation, a feature exploited in drug design . The methylamino group introduces basicity (predicted pKa ~8.5–9.0), facilitating protonation under physiological conditions.

Synthetic Routes and Optimization

Ritter Reaction with Nitriles

A copper(II) triflate-catalyzed Ritter reaction between 4-(methylamino)benzonitrile and di-tert-butyl dicarbonate yields N-tert-butyl-4-(methylamino)benzamide under solvent-free conditions :

This method achieves >85% yield at room temperature, avoiding harsh reagents .

Amidation of Acyl Chlorides

Reaction of 4-(methylamino)benzoyl chloride with tert-butyl amine in benzene produces the target compound :

Typical conditions: 0°C to room temperature, 12–24 hours, yielding 75–89% after recrystallization .

Industrial-Scale Production

Optimized protocols employ continuous flow reactors to enhance yield (92–95%) and reduce reaction times to 2–4 hours. Solvent recycling and automated purification systems minimize waste, aligning with green chemistry principles.

Comparative Analysis with Structural Analogs

The methylamino group distinguishes this compound by introducing potential for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume